Cas no 5333-82-4 (2,2,2-trichloro-1-(4-chlorophenyl)ethanol)
5333-82-4 structure
Product Name:2,2,2-trichloro-1-(4-chlorophenyl)ethanol
Numero CAS:5333-82-4
MF:C8H6Cl4O
MW:259.944638729095
CID:1585676
PubChem ID:21417
Update Time:2025-04-21
2,2,2-trichloro-1-(4-chlorophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2,2-trichloro-1-(4-chlorophenyl)ethanol
- Ethane, 1-(p-chlorophenyl)-1-hydroxy-2,2,2-trichloro-
- AI3-04536
- NSC2349
- 2,2,2-trichloro-1-(4-chlorophenyl)ethan-1-ol
- 1-(4-chlorophenyl)-2,2,2-trichloroethanol
- BRN 1873416
- 1-(p-chlorophenyl)-2,2,2-trichloroethanol
- SureCN76211
- α-(Trichloromethyl)-4-chlorobenzenemethanol
- alpha-trichloromethyl-p-chlorobenzyl alcohol
- Benzenemethanol, 4-chloro-.alpha.-(trichloromethyl)-
- DTXSID301262749
- A18855
- 4-Chloro-I+/--(trichloromethyl)benzenemethanol
- NSC-2349
- Benzenemethanol, 4-chloro-alpha-(trichloromethyl)-
- NSC 2349
- 2,2,2-trichloro-1-(4-chlorophenyl)-ethanol
- LQAPSMWXDFJNGU-UHFFFAOYSA-N
- 4-06-00-03050 (Beilstein Handbook Reference)
- 5333-82-4
- BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)-
- SCHEMBL76211
- alpha-(Trichloromethyl)-4-chlorobenzenemethanol
- 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol
- Benzyl alcohol, p-chloro-.alpha.-(trichloromethyl)-
-
- Inchi: 1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
- Chiave InChI: LQAPSMWXDFJNGU-UHFFFAOYSA-N
- Sorrisi: ClC(C(C1C=CC(=CC=1)Cl)O)(Cl)Cl
Proprietà calcolate
- Massa esatta: 257.91748
- Massa monoisotopica: 257.917
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.559
- Punto di ebollizione: 326.7°C at 760 mmHg
- Punto di infiammabilità: 151.4°C
- Indice di rifrazione: 1.596
- PSA: 20.23
- LogP: 3.74360
2,2,2-trichloro-1-(4-chlorophenyl)ethanol Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
5333-82-4 (2,2,2-trichloro-1-(4-chlorophenyl)ethanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso